2-Phenyl-1,3-thiazole-4-carbohydrazide

Description

The exact mass of the compound 2-Phenyl-1,3-thiazole-4-carbohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 21.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Phenyl-1,3-thiazole-4-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-1,3-thiazole-4-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-phenyl-1,3-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7/h1-6H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOVLEVHLHNGPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372385 |

Source

|

| Record name | 2-phenyl-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

21.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7113-12-4 |

Source

|

| Record name | 2-phenyl-1,3-thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenyl-1,3-thiazole-4-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

I. Introduction: The Thiazole-Carbohydrazide Scaffold in Medicinal Chemistry

The heterocycle 1,3-thiazole is a prominent structural motif in a multitude of biologically active compounds, including pharmaceuticals and natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. The incorporation of a carbohydrazide moiety introduces a versatile functional group known for its coordinating properties and its role as a key building block in the synthesis of various heterocyclic systems.[3] The title compound, 2-Phenyl-1,3-thiazole-4-carbohydrazide, combines these two pharmacophoric elements, suggesting a rich potential for biological activity and making a thorough understanding of its physicochemical properties essential for any drug development program.

This guide provides a detailed exploration of the synthesis, structural characterization, and key physicochemical parameters of 2-Phenyl-1,3-thiazole-4-carbohydrazide. The subsequent sections will delve into the practical aspects of its synthesis, methods for its structural elucidation, and a comprehensive analysis of its solubility, lipophilicity, and ionization state.

II. Synthesis and Structural Elucidation

The synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide typically proceeds through a multi-step sequence, beginning with the well-established Hantzsch thiazole synthesis.

A. Synthetic Pathway

The logical flow for the synthesis of the target compound is outlined below.

Caption: Synthetic route to 2-Phenyl-1,3-thiazole-4-carbohydrazide.

B. Experimental Protocol: Synthesis

Materials: Thiobenzamide, ethyl bromopyruvate, ethanol, hydrazine hydrate.

Step 1: Synthesis of Ethyl 2-phenyl-1,3-thiazole-4-carboxylate

-

Dissolve thiobenzamide (1 equivalent) in anhydrous ethanol in a round-bottom flask.

-

Add ethyl bromopyruvate (1 equivalent) dropwise to the solution at room temperature with constant stirring.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford pure ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

Step 2: Synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide

-

Suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) in ethanol.

-

Add hydrazine hydrate (5-10 equivalents) to the suspension.

-

Reflux the mixture for 8-12 hours, during which the solid should dissolve and a new precipitate may form.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting solid, wash with cold ethanol, and dry in a desiccator to yield the final product.

C. Structural Characterization

The identity and purity of the synthesized 2-Phenyl-1,3-thiazole-4-carbohydrazide should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, a singlet for the thiazole proton, and resonances for the -NH and -NH₂ protons of the hydrazide group. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and thiazole rings, and a characteristic signal for the carbonyl carbon of the hydrazide. |

| FTIR | Characteristic absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), and C-N stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (219.05 g/mol for C₁₀H₉N₃OS).[4] |

III. Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

A. Summary of Physicochemical Data

The following table summarizes the anticipated physicochemical properties of 2-Phenyl-1,3-thiazole-4-carbohydrazide.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C₁₀H₉N₃OS | Defines the elemental composition. |

| Molecular Weight | 219.26 g/mol [4] | Influences diffusion and transport properties. |

| Melting Point | 180-200 °C | Indicator of purity and lattice energy. |

| Solubility (Aq.) | Low to moderate | Affects dissolution rate and bioavailability. |

| LogP (o/w) | 1.5 - 2.5 | Predicts membrane permeability and distribution. |

| pKa | ~3-4 (thiazole N), ~11-12 (hydrazide N) | Determines the ionization state at physiological pH. |

B. Experimental Protocols for Physicochemical Property Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus: Capillary melting point apparatus.[5][6][7]

Procedure:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion). The melting point is reported as this range.

Caption: Workflow for melting point determination.

Principle: The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[8]

Procedure:

-

Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

The solubility is reported in units of mg/mL or µg/mL.

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is the logarithm of this ratio and is a measure of lipophilicity.[9][10][11]

Procedure (Shake-Flask Method):

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add a known volume of the stock solution to a vial containing a known volume of the other solvent.

-

Shake the vial vigorously for a set period (e.g., 1 hour) to facilitate partitioning.

-

Allow the two phases to separate completely, often aided by centrifugation.

-

Carefully sample both the aqueous and n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogP as: LogP = log ([Concentration in octanol] / [Concentration in water]).

Principle: The pKa is the pH at which a compound is 50% ionized and 50% non-ionized. Potentiometric titration is a common method for its determination.[12][13]

Procedure (Potentiometric Titration):

-

Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Place a calibrated pH electrode into the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region in the titration curve, or by calculating the first derivative of the curve.

IV. Biological Significance and Potential Applications

Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The carbohydrazide moiety can act as a linker to other pharmacophores or participate in metal chelation, which can be crucial for the mechanism of action of certain drugs. Given its structural features, 2-Phenyl-1,3-thiazole-4-carbohydrazide is a promising candidate for screening in various biological assays. Its physicochemical properties, as detailed in this guide, will be critical in interpreting the results of such screens and in guiding any subsequent lead optimization efforts.

V. Conclusion

This technical guide provides a comprehensive framework for understanding the physicochemical properties of 2-Phenyl-1,3-thiazole-4-carbohydrazide. While specific experimental data for this molecule remains to be published, the provided synthesis protocols and methods for determining key physicochemical parameters offer a solid foundation for researchers in the field of medicinal chemistry and drug development. The elucidation of the precise properties of this and related compounds will undoubtedly contribute to the rational design of new therapeutic agents.

VI. References

-

Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic.

-

Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Semantic Scholar.

-

Carbohydrazide. RXCHEMICALS.

-

Application of carbohydrazide in power plant chemistry. SINOCHEM.

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.

-

Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central.

-

Log P exp values of the synthesized 1,3-thiazole derivatives 3a-3o... ResearchGate.

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PubMed Central.

-

Chemical Properties of Carbohydrazide (CAS 497-18-7). Cheméo.

-

The observed and simulated FT-IR spectra of thiophene-2-carbohydrazide:... ResearchGate.

-

Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide. ResearchGate.

-

A Critical Appraisal of logP Calculation Procedures Using Experimental Octanol-Water and Cyclohexane-Water Partition Coefficients and HPLC Capacity Factors for a Series of Indole Containing Derivatives of 1,3,4-Thiadiazole and 1,2,4-Triazole. ResearchGate.

-

Melting point determination. Unknown Source.

-

experiment (1) determination of melting points. Unknown Source.

-

2-Phenyl-1,3-thiazole-4-carbohydrazide | CAS 7113-12-4. Santa Cruz Biotechnology.

-

2-Bromo-4-phenyl-1,3-thiazole. PubMed Central.

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Unknown Source.

-

1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate.

-

Chemistry of carbohydrazide and thiocarbohydrazide. ACS Publications.

-

FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs.

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central.

-

A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.

-

2-PHENYL-1,3-THIAZOLE-4-CARBOHYDRAZIDE | 7113-12-4. ChemicalBook.

-

2-Phenyl-1,3-thiazole-4-carboxylic acid, tms derivative. SpectraBase.

-

Carbohydrazide. MySkinRecipes.

-

Analysis of Complex Carbohydrate Composition in Plant Cell Wall Using Fourier Transform Mid-Infrared Spectroscopy. PubMed.

-

Experiment-1 Aim - To determine the melting point of given solid substance. Unknown Source.

-

Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. PubMed Central.

-

NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. Unknown Source.

-

Determination of Boiling Point (B.P):. Unknown Source.

-

Experiment 1 - Melting Points. Unknown Source.

-

Development of Methods for the Determination of pKa Values. PubMed Central.

-

NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Unknown Source.

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. PubMed.

-

Correlation equations for experimental (LogP TLC ) and theoretical... ResearchGate.

-

A comparison of pKa values for Ar-NH2 and some hydrazides.. ResearchGate.

-

Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry.

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Unknown Source.

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.

-

How to Predict the pKa of Any Compound in Any Solvent. Diva-portal.org.

-

Synthesis of Hydrazides and their Pharmacological Evaluation. Walsh Medical Media.

-

Studies of synthesis and characterization of hydrazides derivative. Unknown Source.

-

High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering. Pharma Excipients.

-

pKa Determination in non-Aqueous Solvents and. The University of Liverpool Repository.

-

Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. PubMed Central.

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PubMed.

-

Design, synthesis, characterization, biological investigation and docking studies of newly synthesized sulphonyl hydrazide and their derivatives. PubMed Central.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. scbt.com [scbt.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

The Evolving Landscape of Thiazole-Based Therapeutics: A Technical Guide to the Biological Activity of 2-Phenyl-1,3-thiazole-4-carbohydrazide Derivatives

Abstract

The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a broad spectrum of biological activities. Within this privileged scaffold, derivatives of 2-phenyl-1,3-thiazole-4-carbohydrazide have emerged as a particularly promising class of molecules. The inherent reactivity of the carbohydrazide moiety allows for facile structural modifications, leading to the generation of diverse chemical libraries. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of 2-phenyl-1,3-thiazole-4-carbohydrazide derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential. Detailed experimental protocols and mechanistic insights are provided to empower researchers in the fields of drug discovery and development.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its versatility as a pharmacophore. The 2-phenyl-1,3-thiazole-4-carbohydrazide core combines the established biological relevance of the thiazole ring with the synthetic tractability of the carbohydrazide group. This carbohydrazide functional group serves as a versatile handle for the introduction of diverse substituents, most commonly through the formation of hydrazone linkages by condensation with various aldehydes and ketones.[2] This synthetic accessibility allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological activity.

Synthetic Strategies: Building the 2-Phenyl-1,3-thiazole-4-carbohydrazide Core and its Derivatives

The synthesis of 2-phenyl-1,3-thiazole-4-carbohydrazide derivatives typically follows a multi-step sequence, beginning with the construction of the core thiazole ring, followed by the elaboration of the carbohydrazide moiety and subsequent derivatization.

Hantzsch Thiazole Synthesis: A Classic Approach

A common and efficient method for constructing the 2-substituted thiazole ring is the Hantzsch thiazole synthesis.[2] This reaction involves the condensation of a thioamide with an α-haloketone. In the context of our target scaffold, benzothioamide is reacted with ethyl 2-chloroacetoacetate to yield the corresponding ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

Formation of the Carbohydrazide

The resulting thiazole ester is then converted to the key carbohydrazide intermediate via hydrazinolysis. This is typically achieved by refluxing the ester with hydrazine hydrate in a suitable solvent such as ethanol.[2][3]

Derivatization of the Carbohydrazide Moiety

The carbohydrazide serves as a nucleophile for condensation with a wide range of electrophilic partners, most notably aldehydes and ketones, to form stable hydrazone derivatives.[2][4] This reaction is often catalyzed by a few drops of a strong acid, such as sulfuric acid.[2] The diversity of commercially available aldehydes and ketones allows for the generation of a vast library of derivatives with varied electronic and steric properties.

-

The Hydrazone Moiety: The formation of a hydrazone by reacting the carbohydrazide with an aldehyde or ketone is a critical determinant of biological activity. The azomethine (–N=CH–) group is often considered a key pharmacophore, particularly for antimicrobial effects. [5]

-

Substituents on the Phenyl Ring of the Hydrazone: The nature and position of substituents on the aromatic ring introduced via the aldehyde/ketone have a profound impact on the biological activity.

-

Electron-withdrawing groups (e.g., nitro, halo) on the phenyl ring of the hydrazone have been shown to enhance anticancer activity. [6][7]For instance, a para-nitro substitution on the phenyl ring resulted in significant cytotoxicity against neuroblastoma cells. [6] * Electron-donating groups (e.g., hydroxyl, methoxy) can also contribute to biological activity, with some studies reporting enhanced antimicrobial and antioxidant effects. [2]

-

-

Substituents on the 2-Phenyl Ring of the Thiazole: Modifications on the 2-phenyl ring of the core thiazole structure can influence the overall lipophilicity and steric bulk of the molecule, which in turn can affect cell permeability and target binding.

Experimental Protocols: A Practical Guide

To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of 2-phenyl-1,3-thiazole-4-carbohydrazide derivatives are provided below.

Synthesis of a Representative Hydrazone Derivative

General Procedure for the Synthesis of N'-(substituted-benzylidene)-2-phenyl-1,3-thiazole-4-carbohydrazides:

-

To a solution of 2-phenyl-1,3-thiazole-4-carbohydrazide (1 mmol) in absolute ethanol (20 mL), add the appropriate substituted benzaldehyde (1 mmol).

-

Add 2-3 drops of concentrated sulfuric acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure hydrazone derivative.

-

Characterize the final compound using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely used technique for determining MIC values. [8][9][10] Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium to all wells.

-

Serial Dilution: Add 100 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). [9]Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, except for the sterility control wells (which should only contain broth).

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a plate reader to measure optical density.

In Vitro Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The 2-phenyl-1,3-thiazole-4-carbohydrazide scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The ease of synthesis and derivatization, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in medicinal chemistry. Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the observed antimicrobial, anticancer, and anti-inflammatory activities will be crucial for rational drug design and optimization.

-

Expansion of Chemical Diversity: The exploration of a wider range of aldehydes, ketones, and other electrophiles for derivatization will lead to the discovery of new compounds with improved potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates should be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetic properties, and toxicity profiles.

-

Computational Modeling: The use of in silico tools, such as molecular docking and QSAR studies, can aid in understanding the interactions between the derivatives and their biological targets, thereby guiding the design of more potent analogues.

References

-

Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. [Link]

-

Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. | Semantic Scholar. (n.d.). Retrieved from [Link]

-

Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PubMed Central. [Link]

-

Broth microdilution. (n.d.). In Wikipedia. Retrieved from [Link]

-

Nastasă, C., Tiperciuc, B., Duma, M., Benedec, D., & Oniga, O. (2015). New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. Molecules (Basel, Switzerland), 20(9), 17325–17338. [Link]

-

de Farias, K. M., de Oliveira, T. B., de Oliveira, A. C., Leite, A. C. L., & de Lima, M. C. A. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European journal of medicinal chemistry, 144, 555–568. [Link]

-

Gobala Krishnan, P., Sureshkumar, P., & Senthilkumar, N. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 143-154. [Link]

-

New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation. (2025). ResearchGate. [Link]

-

Borik, R. M., Ahmed, K. A., & Abdel-Megeed, A. M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules (Basel, Switzerland), 29(11), 2469. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules (Basel, Switzerland), 12(8), 1910–1939. [Link]

-

Synthesis, characterization and anti-inflammatory activity of certain novel 2, 4-disubstituted 1,3-thiazole derivatives. (2025). ResearchGate. [Link]

-

Prateek, Kumar, A., & Kumar, S. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(12), 152-156. [Link]

-

Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules (Basel, Switzerland), 26(19), 5929. [Link]

-

Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2024). PubMed Central. [Link]

-

Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in pharmaceutical sciences, 13(2), 133–140. [Link]

-

2, 4- Di substituted-5-Imino- 1, 3, 4- Thiadiazole Derivatives: Synthesis and Biological Evaluation of Anti-inflammatory activities. (n.d.). Retrieved from [Link]

-

Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25, 267-279. [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). PubMed Central. [Link]

-

Mohammadi-Farani, A., Foroumadi, A., & Aliabadi, A. (2016). Synthesis and Evaluation of the Cytotoxicity of a Series of 1,3,4-Thiadiazole Based Compounds as Anticancer Agents. Iranian journal of pharmaceutical research : IJPR, 15(Suppl), 129–135. [Link]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2021). PubMed Central. [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. (2020). National Institutes of Health. [Link]

-

Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b]t[11][12][13]hiadiazole Derivatives. (2024). MDPI. [Link]

-

Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. (2011). Oriental Journal of Chemistry, 27(2), 569-574. [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics [mdpi.com]

- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Broth microdilution - Wikipedia [en.wikipedia.org]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole Carbohydrazides: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents.[1] When functionalized with a carbohydrazide moiety, it gives rise to a class of compounds—thiazole carbohydrazides and their resultant acylhydrazones—that exhibit a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds. We delve into their applications as antimicrobial, anticancer, and anti-inflammatory agents, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutics.

The Rationale: Hybridizing Privileged Scaffolds

The design of novel therapeutic agents often involves the strategic combination of known pharmacophores to create hybrid molecules with enhanced potency, novel mechanisms of action, or improved pharmacokinetic profiles.[2][3] The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is recognized for its metabolic stability and ability to engage in hydrogen bonding and pi-stacking interactions, making it a "privileged" structure in drug design.[4][5][6]

The carbohydrazide group (-CONHNH₂) and its acylhydrazone derivatives (-CONH-N=CH-) serve as versatile linkers and potent pharmacophores in their own right.[7] The hydrazone linkage is known for its role in forming stable Schiff bases and its ability to coordinate with metal ions in enzyme active sites. The combination of the thiazole core with the carbohydrazide linker creates a scaffold that is ripe for chemical modification and biological exploration, leading to compounds with diverse therapeutic applications.[5][8][9]

Synthesis of Thiazole Carbohydrazide Derivatives

The synthesis of thiazole carbohydrazide derivatives, particularly acylhydrazones, is typically achieved through a straightforward and efficient two-step process. The general pathway involves the formation of a key carbohydrazide intermediate followed by condensation with an appropriate aldehyde.[4][10][11]

General Synthetic Workflow

The most common route begins with an appropriately substituted ethyl thiazole-5-carboxylate, which is converted to the carbohydrazide, and then reacted with various aldehydes to produce a library of target compounds.[10]

Caption: General synthesis of thiazole acylhydrazones.

Experimental Protocol: Synthesis of 2-Amino-4-methylthiazole-5-carbohydrazide (Intermediate 2)

This protocol describes the foundational step of converting the starting ester into the key carbohydrazide intermediate, a procedure adapted from established methodologies.[8][10]

-

Reactant Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend ethyl 2-amino-4-methylthiazole-5-carboxylate (0.01 mol) in 50 mL of absolute ethanol.

-

Reagent Addition: To this suspension, add hydrazine hydrate (99%, 0.05 mol) dropwise while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).

-

Isolation: After completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting material.

-

Drying and Characterization: Dry the purified white solid product under vacuum. The structure of the resulting 2-amino-4-methylthiazole-5-carbohydrazide can be confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Therapeutic Applications and Mechanisms

Thiazole carbohydrazides have demonstrated significant potential across several therapeutic areas. Their biological activity is often dictated by the nature of the substituent (R-group) introduced from the aldehyde during synthesis.

Antimicrobial Activity

Derivatives of this class have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens.[11][12]

Mechanism of Action: The antimicrobial effect is believed to arise from multiple mechanisms. The amphiphilic nature of some derivatives allows for easy permeation of the bacterial cell membrane, leading to disruption.[13] Another proposed mechanism, analogous to sulfathiazole, involves the inhibition of essential metabolic pathways, such as the synthesis of vitamins required for bacterial growth.[14] Structure-activity relationship (SAR) studies have shown that the presence of electron-withdrawing groups like chloro, nitro, or methoxy on the phenyl ring often enhances antimicrobial potency.[14]

Caption: Conceptual workflow of antimicrobial inhibition.

Quantitative Data: Antimicrobial Activity

| Compound ID | R-Group (Substitution) | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) | Reference |

| 5j | 4-OH, 3-OCH₃ | 6.25 | 12.5 | 12.5 | [8] |

| 5k | 3,4,5-(OCH₃)₃ | 12.5 | 25 | 25 | [8] |

| 40 | 3-phenylthiazole-2(3H)-thione | 3.125 | >50 | Not Reported | [12] |

| Standard | Ciprofloxacin | 6.25 | 6.25 | - | [8] |

| Standard | Fluconazole | - | - | 12.5 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation: Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO). Serially dilute the stock solution in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) in a 96-well microtiter plate.

-

Inoculum: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute to the final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum) and a negative control (medium only). Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Thiazole carbohydrazides have emerged as potent cytotoxic agents against a variety of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[7][15][16]

Mechanism of Action: The anticancer effects are often multimodal. Several derivatives have been shown to be potent inhibitors of key signaling proteins such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[16] Another significant mechanism is the induction of apoptosis (programmed cell death) through the intrinsic pathway, which involves the modulation of key regulatory proteins.[7][17]

Signaling Pathway: Induction of Apoptosis

Sources

- 1. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijpsr.com [ijpsr.com]

- 11. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. jchemrev.com [jchemrev.com]

- 15. A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity [frontiersin.org]

A Guide to the Structural Elucidation of 2-Phenyl-1,3-thiazole-4-carbohydrazide: A Multi-technique Spectroscopic Analysis

Introduction: The Significance of the Thiazole Scaffold in Modern Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties. 2-Phenyl-1,3-thiazole-4-carbohydrazide is a key heterocyclic compound, serving as a versatile intermediate in the synthesis of novel therapeutic agents.[1][2] Its structure, which combines a phenyl ring, a thiazole core, and a carbohydrazide moiety, offers multiple points for chemical modification, making it a valuable building block for creating libraries of potential drug candidates.

This technical guide provides an in-depth exploration of the spectral analysis of 2-Phenyl-1,3-thiazole-4-carbohydrazide. We will delve into the fundamental spectroscopic techniques required for its structural confirmation and characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the rationale behind the analytical workflow and the interpretation of the spectral results.

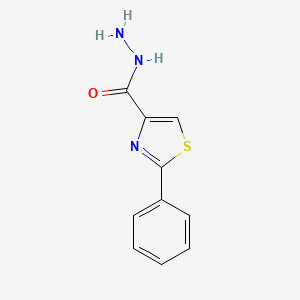

The molecular structure of 2-Phenyl-1,3-thiazole-4-carbohydrazide, with the chemical formula C₁₀H₉N₃OS and a molecular weight of 219.26 g/mol , is the foundation of our analytical investigation.[3][4][5]

Caption: Molecular structure of 2-Phenyl-1,3-thiazole-4-carbohydrazide.

Spectroscopic Analysis Workflow

The comprehensive characterization of 2-Phenyl-1,3-thiazole-4-carbohydrazide necessitates a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the molecule's identity and purity.

Caption: Workflow for the spectroscopic analysis of 2-Phenyl-1,3-thiazole-4-carbohydrazide.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrations of specific bonds.

Experimental Protocol

-

Sample Preparation: A small amount of the solid 2-Phenyl-1,3-thiazole-4-carbohydrazide is finely ground with potassium bromide (KBr) powder.

-

Pellet Formation: The mixture is compressed under high pressure to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6]

Data Interpretation and Key Spectral Features

The FT-IR spectrum of 2-Phenyl-1,3-thiazole-4-carbohydrazide is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3300 - 3100 | N-H stretching | Amine and Amide (Hydrazide) | The presence of two bands in this region is characteristic of the -NHNH₂ group. |

| 3100 - 3000 | C-H stretching | Aromatic (Phenyl and Thiazole rings) | These absorptions correspond to the C-H bonds of the aromatic systems.[7] |

| ~1670 | C=O stretching | Amide (Hydrazide) | A strong absorption band indicating the presence of the carbonyl group in the carbohydrazide moiety.[8] |

| ~1600 | C=N stretching | Thiazole ring | This band is characteristic of the imine bond within the thiazole ring. |

| 1580 - 1450 | C=C stretching | Aromatic (Phenyl and Thiazole rings) | Multiple bands in this region are indicative of the aromatic ring structures. |

| ~830 and ~730 | C-H out-of-plane bending | Phenyl ring | These bands can help to confirm the substitution pattern of the phenyl ring. |

| ~700 | C-S stretching | Thiazole ring | A weaker absorption corresponding to the carbon-sulfur bond in the thiazole ring.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a detailed picture of the molecular structure can be constructed.

Experimental Protocol

-

Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆), which is chosen for its ability to dissolve the compound and for its high boiling point.

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the NMR spectrometer. Both ¹H and ¹³C NMR spectra are acquired.[6]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | Singlet | 1H | -NH- (Amide) | The amide proton is typically downfield and appears as a broad singlet. |

| ~8.2 | Singlet | 1H | Thiazole C5-H | The proton on the thiazole ring is in an electron-deficient environment, shifting it downfield.[10] |

| 7.9 - 7.4 | Multiplet | 5H | Phenyl protons | The protons of the phenyl ring will appear as a complex multiplet in this region. |

| ~4.5 | Singlet (broad) | 2H | -NH₂ (Amine) | The amine protons often appear as a broad singlet that can exchange with D₂O. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C=O (Amide) | The carbonyl carbon of the amide is significantly deshielded and appears far downfield. |

| ~160 | C2 (Thiazole) | The carbon atom attached to two heteroatoms (N and S) and the phenyl group is highly deshielded. |

| ~145 | C4 (Thiazole) | The carbon atom of the thiazole ring attached to the carbohydrazide group. |

| 135 - 125 | Phenyl carbons | The six carbons of the phenyl ring will resonate in this characteristic aromatic region. |

| ~115 | C5 (Thiazole) | The carbon atom of the thiazole ring bearing a proton.[11] |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the precise determination of the molecular weight and can offer clues about the molecule's structure.

Experimental Protocol

-

Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.

-

Ionization: The sample is ionized, typically forming a protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer and detected.

Data Interpretation

The primary piece of information from the mass spectrum is the molecular ion peak. For 2-Phenyl-1,3-thiazole-4-carbohydrazide (C₁₀H₉N₃OS), the expected molecular weight is 219.26 g/mol .[3] The ESI-MS spectrum should show a prominent peak at an m/z of 220.27, corresponding to the protonated molecule [M+H]⁺. The isotopic pattern of this peak, particularly the presence of a smaller peak at [M+2+H]⁺ due to the natural abundance of the ³⁴S isotope, provides further confirmation of the presence of sulfur in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.

Experimental Protocol

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, such as ethanol or methanol.

-

Data Acquisition: The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm.

Data Interpretation

The UV-Vis spectrum of 2-Phenyl-1,3-thiazole-4-carbohydrazide is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The conjugated system formed by the phenyl ring and the thiazole ring will give rise to strong absorptions in the UV region. The presence of heteroatoms with non-bonding electrons (N, S, O) may also result in weaker n → π* transitions at longer wavelengths.

Conclusion

The structural elucidation of 2-Phenyl-1,3-thiazole-4-carbohydrazide is a clear demonstration of the power of a multi-technique spectroscopic approach. Each analytical method provides complementary information that, when integrated, allows for the unambiguous confirmation of the molecule's structure. FT-IR confirms the presence of key functional groups, NMR spectroscopy maps out the carbon-hydrogen framework, mass spectrometry verifies the molecular weight, and UV-Vis spectroscopy probes the electronic properties of the conjugated system. This comprehensive analysis is a critical and indispensable step in the synthesis and development of new chemical entities based on the versatile 2-phenyl-1,3-thiazole scaffold.

References

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PubMed Central. Available at: [Link]

-

2-Bromo-4-phenyl-1,3-thiazole. PubMed Central. Available at: [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ScienceDirect. Available at: [Link]

-

Synthesis New and Novel Aryl Thiazole Derivatives Compounds. International Journal of ChemTech Research. Available at: [Link]

-

2-Phenyl-1,3-thiazole-4-carboxylic acid, tms derivative. SpectraBase. Available at: [Link]

-

2-Bromo-4-phenyl-1,3-thiazole. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. National Institutes of Health. Available at: [Link]

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Available at: [Link]

-

1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). ResearchGate. Available at: [Link]

-

Synthesis of Bis-heterocyclic phenyl containing -4 – oxo – 1,3 – thiazolidine, 2,3. Journal of Al-Nahrain University. Available at: [Link]

-

1,3-Thiazole-4-carbonitrile. PubMed Central. Available at: [Link]

-

4-AMINO-2,3-DIHYDRO-3-PHENYL-N'-[1-(PYRIDINE-3-YL)-ETHYLIDENE]-2-THIOXOTHIAZOLE-5-CARBOHYDRAZIDE - Optional[13C NMR]. SpectraBase. Available at: [Link]

-

Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. Available at: [Link]

-

Thiazole, 2-(2-formylhydrazinyl)-4-phenyl- - Optional[FTIR]. SpectraBase. Available at: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Dergipark. Available at: [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]

-

Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). National Institutes of Health. Available at: [Link]

-

1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. ResearchGate. Available at: [Link]

-

UV/Vis absorption (full lines) and normalized fluorescence spectra. ResearchGate. Available at: [Link]

-

2-Phenyl-1,3-thiazole-4-carbohydrazide. m-reagent. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

- 3. scbt.com [scbt.com]

- 4. 2-PHENYL-1,3-THIAZOLE-4-CARBOHYDRAZIDE | 7113-12-4 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. 2-Bromo-4-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffolding of 2-Phenyl-1,3-thiazole-4-carbohydrazide

An In-Depth Technical Guide to 2-Phenyl-1,3-thiazole-4-carbohydrazide: Synthesis, Derivatization, and Pharmacological Significance

In the landscape of medicinal chemistry, the thiazole ring system stands as a cornerstone pharmacophore, integral to numerous natural products and synthetic drugs, including the essential vitamin B1 (thiamine).[1][2][3][4] The 2-phenyl-1,3-thiazole framework, in particular, has garnered significant attention as a privileged structure. At the heart of its synthetic utility and biological potential lies 2-Phenyl-1,3-thiazole-4-carbohydrazide , a key intermediate whose carbohydrazide moiety (-CONHNH₂) serves as a versatile handle for extensive chemical modification.

This technical guide offers a comprehensive exploration of 2-Phenyl-1,3-thiazole-4-carbohydrazide, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis and characterization, explore its chemical reactivity for creating diverse derivatives, and provide a detailed review of the broad-spectrum biological activities exhibited by this class of compounds, including antimicrobial, anticancer, and anti-inflammatory properties. The narrative is structured to provide not just protocols, but the scientific rationale behind the molecular design and experimental methodologies, grounding all claims in authoritative literature.

Core Synthesis and Structural Characterization

The construction of the 2-phenyl-1,3-thiazole core is most commonly achieved via the Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable and efficient route to the foundational heterocyclic system. The subsequent conversion to the target carbohydrazide is a straightforward process involving esterification followed by hydrazinolysis.

Synthetic Pathway

The synthesis is typically a three-step process starting from ethyl 2-chloroacetoacetate and thiobenzamide.

Sources

An In-depth Technical Guide to the Synthesis and Derivatization of 2-Phenyl-1,3-thiazole-4-carbohydrazide

Foreword: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The 1,3-thiazole ring is a prominent heterocyclic scaffold, forming the backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a "privileged structure" in the field of drug discovery. From the essential vitamin B1 (thiamine) to potent anti-HIV agents like Ritonavir, the thiazole nucleus is a testament to nature's efficiency and a fertile ground for synthetic innovation. This guide focuses on a specific, highly versatile derivative: 2-Phenyl-1,3-thiazole-4-carbohydrazide. This molecule serves as a pivotal building block for a diverse array of derivatives, unlocking a broad spectrum of potential therapeutic applications, notably in the realms of antimicrobial and anticancer research. We will delve into the synthetic intricacies of this core structure and explore its subsequent derivatization, providing not just the protocols, but the scientific rationale that underpins these chemical transformations.

Part 1: Synthesis of the Core Scaffold: 2-Phenyl-1,3-thiazole-4-carbohydrazide

The construction of the 2-Phenyl-1,3-thiazole-4-carbohydrazide core is a two-stage process, beginning with the formation of the thiazole ring via the venerable Hantzsch thiazole synthesis, followed by the introduction of the carbohydrazide functionality.

Stage 1: Hantzsch Thiazole Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate

The Hantzsch synthesis, first reported by Arthur Hantzsch in 1887, remains a robust and widely utilized method for the preparation of thiazole rings.[1] The reaction involves the condensation of a thioamide with an α-haloketone or, in this case, an α-halo ester. The causality behind this choice of reactants lies in their inherent reactivity: the nucleophilic sulfur of the thioamide readily attacks the electrophilic carbon of the α-halo ester, initiating the cyclization cascade.

The key starting materials for this synthesis are thiobenzamide and an ethyl ester of bromopyruvic acid.

Mechanism of the Hantzsch Thiazole Synthesis:

The reaction proceeds via a well-established mechanism. The sulfur atom of thiobenzamide, acting as a potent nucleophile, displaces the bromide from ethyl bromopyruvate in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon of the ester. The subsequent dehydration of the resulting intermediate leads to the formation of the stable, aromatic thiazole ring.[2][3]

Experimental Protocol: Synthesis of Ethyl 2-Phenyl-1,3-thiazole-4-carboxylate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of α-halo Ester: To the stirred solution, add ethyl bromopyruvate (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure ethyl 2-phenyl-1,3-thiazole-4-carboxylate.

Stage 2: Formation of 2-Phenyl-1,3-thiazole-4-carbohydrazide

The conversion of the ethyl ester to the corresponding carbohydrazide is a classic nucleophilic acyl substitution reaction. Hydrazine hydrate, a strong nucleophile, is employed to displace the ethoxy group from the ester.

Mechanism of Carbohydrazide Formation:

The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the stable carbohydrazide.[4]

Experimental Protocol: Synthesis of 2-Phenyl-1,3-thiazole-4-carbohydrazide

-

Reactant Mixture: In a round-bottom flask, suspend ethyl 2-phenyl-1,3-thiazole-4-carboxylate (1 equivalent) in ethanol.

-

Addition of Hydrazine Hydrate: To this suspension, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reaction Conditions: The mixture is heated to reflux for 4-6 hours, during which the solid ester will gradually dissolve as it reacts to form the soluble hydrazide.

-

Product Isolation: After the reflux period, the reaction mixture is cooled in an ice bath. The precipitated solid is collected by filtration, washed with cold ethanol, and dried to afford the pure 2-Phenyl-1,3-thiazole-4-carbohydrazide.

Diagram of the Core Synthesis Workflow:

Caption: Synthetic pathway to 2-Phenyl-1,3-thiazole-4-carbohydrazide.

Part 2: Derivatization of the Core Scaffold

The true synthetic utility of 2-Phenyl-1,3-thiazole-4-carbohydrazide lies in the reactivity of its terminal hydrazide group. This functionality serves as a versatile handle for the introduction of a wide array of substituents and for the construction of novel heterocyclic systems.

Derivatization Strategy 1: Synthesis of Schiff Bases (N-Arylidenehydrazides)

The condensation of the carbohydrazide with various aromatic aldehydes is a straightforward and efficient method to generate a library of Schiff bases. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting N-arylidenehydrazide derivatives often exhibit enhanced biological activity due to the introduction of a new pharmacophore.

Experimental Protocol: General Synthesis of Schiff Bases

-

Reactant Solution: Dissolve 2-Phenyl-1,3-thiazole-4-carbohydrazide (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

-

Aldehyde Addition: Add the desired substituted aromatic aldehyde (1 equivalent) to the solution. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or hydrochloric acid) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is refluxed for 2-5 hours. The progress of the reaction can be monitored by TLC.

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent and recrystallized to yield the pure Schiff base.

Derivatization Strategy 2: Cyclization to 1,3,4-Oxadiazoles

The carbohydrazide moiety can be readily cyclized to form 1,3,4-oxadiazole rings, another important class of heterocyclic compounds with diverse biological activities. This transformation can be achieved using various dehydrating agents or through oxidative cyclization pathways. A common method involves the reaction of the carbohydrazide with a one-carbon donor, such as triethyl orthoformate, or by cyclization of an intermediate formed with reagents like carbon disulfide.

Experimental Protocol: Synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazole Derivatives

-

Method A: Using Triethyl Orthoformate

-

A mixture of 2-Phenyl-1,3-thiazole-4-carbohydrazide and an excess of triethyl orthoformate is heated at reflux for several hours.

-

The excess triethyl orthoformate is removed under reduced pressure, and the residue is purified by recrystallization.

-

-

Method B: From Thiosemicarbazide Intermediate

-

The carbohydrazide is first converted to a thiosemicarbazide by reacting with an isothiocyanate.

-

The resulting thiosemicarbazide is then cyclized using a desulfurizing/dehydrating agent such as tosyl chloride in pyridine or mercury(II) acetate.[5]

-

Diagram of Derivatization Strategies:

Caption: Key derivatization pathways from the core carbohydrazide.

Part 3: Biological Significance and Structure-Activity Relationship Insights

Derivatives of 2-Phenyl-1,3-thiazole-4-carbohydrazide have shown considerable promise as antimicrobial and anticancer agents. The introduction of different substituents allows for the fine-tuning of their biological activity.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented.[6] For the derivatives of our core molecule, the introduction of a Schiff base linkage often enhances activity. The nature of the substituent on the aromatic aldehyde used in the Schiff base formation plays a crucial role in determining the potency and spectrum of activity. Electron-withdrawing groups, such as halogens or nitro groups, on the phenyl ring of the Schiff base have been reported to increase antimicrobial efficacy.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole-based compounds.[4][7] For derivatives of 2-Phenyl-1,3-thiazole-4-carbohydrazide, both Schiff bases and 1,3,4-oxadiazole derivatives have been investigated. The mode of action is often attributed to the inhibition of specific enzymes or interference with cell signaling pathways. The structure-activity relationship (SAR) studies suggest that the lipophilicity and electronic properties of the substituents are key determinants of cytotoxic activity.

| Compound Type | General Structure | Reported Biological Activity | Key SAR Insights |

| Schiff Bases | 2-Phenyl-1,3-thiazole-4-C(O)NHN=CH-Ar | Antimicrobial, Anticancer | - Electron-withdrawing groups on the 'Ar' ring often enhance activity. - The planarity of the molecule can influence receptor binding. |

| 1,3,4-Oxadiazoles | 2-(2-Phenyl-1,3-thiazol-4-yl)-5-R-1,3,4-oxadiazole | Antimicrobial, Anticancer | - The nature of the 'R' substituent at the 5-position of the oxadiazole ring is critical for activity. - The oxadiazole ring itself can act as a bioisostere for other functional groups, improving pharmacokinetic properties. |

Conclusion and Future Perspectives

2-Phenyl-1,3-thiazole-4-carbohydrazide is a synthetically accessible and highly versatile scaffold in medicinal chemistry. The straightforward synthesis of the core molecule, coupled with the facile derivatization of the carbohydrazide moiety, provides a powerful platform for the generation of diverse chemical libraries. The promising antimicrobial and anticancer activities reported for its derivatives underscore the therapeutic potential of this compound class. Future research in this area should focus on the synthesis of a broader range of derivatives with systematic structural modifications to establish more detailed structure-activity relationships. Furthermore, in-depth mechanistic studies are warranted to elucidate the precise molecular targets of the most potent compounds, which will be instrumental in their further development as potential therapeutic agents.

References

-

Hantzsch, A. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.[1]

-

Liang, J., et al. (2014). Steric and Electronic Factors Influence Regio-isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Semantic Scholar.[8]

-

BenchChem. (2025). Application Notes: Hantzsch Synthesis for Thiazole Derivatives. BenchChem.[2]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.[6]

-

ResearchGate. (2022). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. ResearchGate.[4]

-

Popiołek, Ł., et al. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(1), 1-10.[9]

-

ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.[3]

-

Korcz, M., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. ResearchGate.[10]

-

Shinde, R. R., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172.[11]

-

Chemical Synthesis Database. (2025). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Chemical Synthesis Database.[12]

-

Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.[13]

-

Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). Molecules, 16(11), 9695-9709.[14]

-

Mohammadi-Farani, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 17(1), 119-127.[7]

-

Lee, S., et al. (2017). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. The Journal of Organic Chemistry, 82(15), 8234-8241.[15]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.[16]

-

Geronikaki, A., et al. (2018). New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. MedChemComm, 9(7), 1196-1207.[17]

-

ChemicalBook. (n.d.). Ethyl 2-amino-1,3-thiazole-carboxylate synthesis. ChemicalBook.[18]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). Molecules, 26(16), 4983.[19]

-

Wang, X., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(12), 1461-1469.[20]

-

Al-Ghorbani, M., et al. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(2), 863.[21]

-

Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-277.[5]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate.[22]

-

ResearchGate. (2025). Synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using [Et2NSF2]BF4 as a practical cyclodehydration agent. ResearchGate.[23]

-

One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. (2014). International Journal of ChemTech Research, 6(1), 1-5.[24]

-

Rathod, A. S., et al. (2000). Synthesis of Schiff's Bases from 2-Amino-4-Phenyl Thiazole and Substituted 2-Amino Benzothiazoles and their Antimicrobial Activity. Oriental Journal of Chemistry, 16(3), 523-526.[25]

-

Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. (2015). International Journal of Chemical Studies, 3(4), 1-4.[26]

-

Rajmane, S. V., et al. (2014). Synthesis, Spectral and biological studies of thiazole Schiff base derived from 4-(2'-fluorophenyl)-2-aminothiazole. Semantic Scholar.[27]

-

LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts.[28]

-

Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2020). Molecules, 25(10), 2379.[29]

-

ResearchGate. (2024). How can I combine hydrazine derivative and ester (i.e., to replace alkoxy part...). ResearchGate.[30]

-

ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... ResearchGate.[31]

-

US Patent 3,787,482. (1974). Method of synthesizing hydrazine compounds carboxylic acids. Google Patents.[32]

-

Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Biointerface Research in Applied Chemistry, 14(4), 333.[33]

-